molecular formula C21H18F2N2O3 B7477276 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide

カタログ番号 B7477276
分子量: 384.4 g/mol
InChIキー: BMCHLIPCANAIBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells.

作用機序

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces ATP production, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits the phosphorylation of AKT, a protein that promotes cell survival and proliferation. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further induce apoptosis.

実験室実験の利点と制限

One advantage of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, this compound has shown efficacy in preclinical models of various types of cancer, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the development of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide as an anticancer agent. One direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to treatment. Finally, the development of more potent and selective inhibitors of mitochondrial TCA cycle enzymes may lead to the discovery of new anticancer agents with improved efficacy and safety profiles.

合成法

The synthesis of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide involves the condensation of 2,5-difluoroaniline with cyclohexanone in the presence of sodium hydroxide to form 2-cyclohexyl-2,5-difluoroaniline. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form this compound (this compound).

科学的研究の応用

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the TCA cycle and inhibiting ATP production. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.

特性

IUPAC Name

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c22-13-7-9-17(23)18(11-13)24-19(26)12-6-8-15-16(10-12)21(28)25(20(15)27)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHLIPCANAIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。